molecular formula C10H17FN4O B1481247 (1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2098016-50-1

(1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1481247
CAS No.: 2098016-50-1
M. Wt: 228.27 g/mol
InChI Key: UYCUNVFYHHJTNY-UHFFFAOYSA-N
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Description

(1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol: is a synthetic organic compound that features a piperidine ring, a triazole ring, and a fluoroethyl group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinase enzymes, potentially inhibiting their activity. This interaction can modulate signaling pathways that are crucial for cellular functions. Additionally, the compound may interact with transport proteins, influencing the transport of ions and other molecules across cell membranes .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, the compound may activate or inhibit specific signaling cascades, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, it can affect cellular metabolism by modulating the activity of metabolic enzymes, thereby influencing the production and utilization of cellular energy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound may inhibit kinase enzymes by binding to their active sites, preventing substrate phosphorylation. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a reduction in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of enzyme activity or persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of signaling pathways and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites. These metabolic pathways can influence the compound’s bioavailability and overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells by membrane transporters, influencing its intracellular concentration and distribution. Additionally, binding to specific proteins can facilitate its transport across cellular membranes and into target tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluoroethyl Group: The fluoroethyl group is introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes.

    Attachment of the Methanol Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Various nitrogen-containing heterocycles.

    Substitution: Compounds with different functional groups replacing the fluoroethyl group.

Scientific Research Applications

(1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

(1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol: can be compared with other compounds that have similar structures:

    (1-(1-(2-chloroethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol: Similar structure but with a chloroethyl group instead of a fluoroethyl group.

    (1-(1-(2-bromoethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol: Similar structure but with a bromoethyl group.

    (1-(1-(2-iodoethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol: Similar structure but with an iodoethyl group.

The uniqueness of This compound lies in the presence of the fluoroethyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

[1-[1-(2-fluoroethyl)piperidin-4-yl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN4O/c11-3-6-14-4-1-10(2-5-14)15-7-9(8-16)12-13-15/h7,10,16H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCUNVFYHHJTNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=C(N=N2)CO)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
(1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 3
(1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 4
(1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 5
(1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
(1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol

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